1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone
Overview
Description
1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone has been incorporated in the synthesis of compounds demonstrating significant antimicrobial activity. For instance, derivatives synthesized with benzimidazole and pyrazoline motifs have shown notable effectiveness against gram-positive and gram-negative bacteria, as well as various strains of fungi (Desai, Pandya, & Vaja, 2017). Similar compounds also displayed potent immunosuppressive and immunostimulatory effects on immune cells, alongside strong cytotoxicity against certain cancer cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis of Novel Heterocycles
The compound has been utilized in the efficient microwave-mediated synthesis of various heterocycles. These include novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing its versatility as a building block in chemical synthesis (Darweesh, Mekky, Salman, & Farag, 2016).
Biological Activity of Cobalt Complexes
A study focusing on the biological activity of 1-(1H-benzoimidazol-2-yl)-ethanone thiosemicarbazone and its cobalt complex demonstrated moderate antimicrobial properties against various human pathogenic bacteria and yeast. It also explored its free radical scavenging activity (Poyraz, Sarı, Demirci, Koşar, Demirayak, & Büyükgüngör, 2008).
Properties
IUPAC Name |
1-(1-methylbenzimidazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJTGGDAUZFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653459 | |
Record name | 1-(1-Methyl-1H-benzimidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265107-91-3 | |
Record name | 1-(1-Methyl-1H-benzimidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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